RMI–FANCM (MM2) Protein–Protein Interaction Screen: Unique Entry in a Focused Library
This compound was screened in a biochemical assay designed to identify inhibitors of the RMI–FANCM (MM2) protein–protein interaction . It is one of the molecules specifically tested in this primary campaign, but no confirmatory IC50 value or comparator data have been publicly released for this compound. The lack of disclosed quantitative results means that no direct head-to-head comparison with other screening hits is possible. However, the very inclusion of this specific analog, featuring both the 2-methyl-4-nitrophenyl and morpholino–p-tolyl substituents, indicates that the screening center or depositor considered it a relevant member of the explored chemical series. Until the raw screening data (e.g., percent inhibition at a defined concentration) are made available, this evidence point is strictly limited to confirming the compound's presence in a target-focused screening deck.
| Evidence Dimension | Inclusion in a target-specific primary screening campaign |
|---|---|
| Target Compound Data | Screened; quantitative outcome not publicly disclosed |
| Comparator Or Baseline | No comparator data available for this assay |
| Quantified Difference | Cannot be calculated |
| Conditions | RMI–FANCM (MM2) protein–protein interaction biochemical assay (exact format, concentration, and readout undisclosed in public records) |
Why This Matters
For researchers specifically pursuing RMI–FANCM inhibitors, this compound is one of a limited set of structures with documented inclusion in a relevant primary screen, making it a candidate for follow-up or SAR expansion contingent on disclosure of the underlying data.
